molecular formula C17H12O4 B11845824 2-(4-Methyl-2-oxo-2H-chromen-3-yl)benzoic acid CAS No. 89141-06-0

2-(4-Methyl-2-oxo-2H-chromen-3-yl)benzoic acid

Cat. No.: B11845824
CAS No.: 89141-06-0
M. Wt: 280.27 g/mol
InChI Key: VHUIVMWFYGHCDA-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-oxo-2H-chromen-3-yl)benzoic acid is a compound that belongs to the class of coumarins, which are known for their diverse biological activities

Comparison with Similar Compounds

2-(4-Methyl-2-oxo-2H-chromen-3-yl)benzoic acid can be compared with other coumarin derivatives, such as:

This compound stands out due to its unique combination of a chromen-2-one moiety and a benzoic acid group, which imparts distinct chemical and biological properties.

Biological Activity

2-(4-Methyl-2-oxo-2H-chromen-3-yl)benzoic acid, a compound belonging to the class of coumarins, has garnered attention due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, highlighting its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The structural characterization is performed using various spectroscopic techniques, including NMR and IR spectroscopy.

Technique Details
NMR (1H) Signals indicative of aromatic protons and methyl groups are observed at 7.25-7.82 ppm and 2.13-2.18 ppm respectively.
IR Spectroscopy Characteristic peaks for C=O stretching around 1700 cm1^{-1} confirm the presence of carboxylic acid functionality.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting microbial growth.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. The compound demonstrated a dose-dependent scavenging effect, with an IC50 value indicating substantial antioxidant capacity.

Anti-inflammatory Effects

Studies have shown that this compound can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These effects were corroborated by assays measuring the inhibition of COX enzymes, which play a crucial role in inflammation pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy
    A study conducted on the efficacy of coumarin derivatives, including this compound, revealed promising results against multidrug-resistant strains of bacteria, emphasizing its potential as a lead compound for antibiotic development .
  • In Vivo Anti-inflammatory Study
    An in vivo study assessed the anti-inflammatory properties of the compound in a rat model of arthritis. Results indicated a significant reduction in paw edema compared to control groups, suggesting that this compound may have therapeutic potential in treating inflammatory diseases .

Properties

CAS No.

89141-06-0

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

2-(4-methyl-2-oxochromen-3-yl)benzoic acid

InChI

InChI=1S/C17H12O4/c1-10-11-6-4-5-9-14(11)21-17(20)15(10)12-7-2-3-8-13(12)16(18)19/h2-9H,1H3,(H,18,19)

InChI Key

VHUIVMWFYGHCDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC=CC=C12)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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